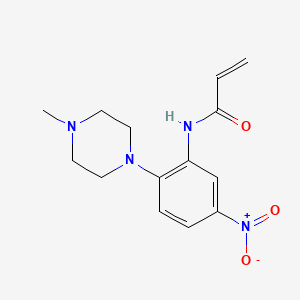

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide

Description

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-3-14(19)15-12-10-11(18(20)21)4-5-13(12)17-8-6-16(2)7-9-17/h3-5,10H,1,6-9H2,2H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLHQXWNOIFYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide typically involves the reaction of 4-methylpiperazine with 2-chloro-5-nitrobenzaldehyde, followed by the addition of acryloyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted acrylamides.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the development of new compounds with desired properties .

Biology

- Biochemical Probes : N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide has been investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets suggests it may modulate biochemical pathways.

Medicine

- Therapeutic Properties : The compound is being explored for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs. Preliminary studies indicate that it may inhibit certain cancer cell lines, although further research is needed to establish its efficacy and safety .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the compound's ability to inhibit inflammatory pathways in vitro. The results demonstrated that treatment with N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide reduced the expression of pro-inflammatory cytokines in human cell cultures, indicating its potential use in treating inflammatory diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and nitrophenyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

WDR5 Antagonists

The target compound shares structural similarities with WDR5 antagonists , a class of molecules designed to disrupt the interaction between WDR5 (a WD40-repeat protein) and mixed-lineage leukemia (MLL) complexes. Key analogs include:

Key Insights :

EGFR Inhibitors with Acrylamide Moieties

Acrylamide derivatives are prominent in covalent kinase inhibitors, particularly targeting EGFR T790M mutants. Notable examples:

Key Insights :

- The acrylamide group in these compounds facilitates covalent binding to cysteine residues in EGFR, a mechanism absent in the target compound’s WDR5 antagonists .

- Structural complexity (e.g., YL143’s fused pyrimidine ring) enhances target specificity but reduces synthetic accessibility compared to the simpler phenyl-acrylamide scaffold .

Anti-inflammatory Acrylamide Derivatives

Plant-derived acrylamides, such as compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide), exhibit anti-inflammatory activity (IC₅₀ < 17.21 μM) . However, these lack the 4-methylpiperazine and nitro groups critical for epigenetic or kinase targeting, highlighting how substituent variation dictates biological application.

Biological Activity

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide is a synthetic organic compound notable for its potential biological activities. This compound features a piperazine ring, a nitrophenyl group, and an acrylamide moiety, which contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in developing therapeutic agents.

The compound can be synthesized through the reaction of 4-methylpiperazine with 2-chloro-5-nitrobenzaldehyde, followed by the addition of acryloyl chloride. Reaction conditions typically involve using a base such as triethylamine to neutralize hydrochloric acid produced during the synthesis.

The precise mechanism of action of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide remains partially understood. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating various biochemical pathways that lead to its observed biological effects.

Antitumor Activity

Research indicates that N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that it can induce apoptosis in human colon cancer cells (HCT-116) by promoting cell cycle arrest and modulating the expression of apoptotic genes such as BAX and Bcl-2. The compound's ability to influence mitochondrial membrane potential further supports its role as an anticancer agent .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds suggest that derivatives of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide may possess significant antimicrobial properties. These derivatives have shown effectiveness against various pathogens, indicating potential applications in treating infections .

Case Study 1: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide on HCT-116 cells, researchers observed:

- Cell Cycle Arrest : The compound induced G1 phase arrest.

- Apoptosis Induction : Increased levels of caspase-3 and modulation of apoptotic gene expression were noted.

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Evaluation

A related study assessed the antimicrobial efficacy of similar compounds derived from piperazine structures. The results indicated:

| Compound | Minimum Inhibitory Concentration (MIC) | Biological Activity |

|---|---|---|

| Compound A | 0.22 μg/mL | Effective against Staphylococcus aureus |

| Compound B | 0.25 μg/mL | Effective against Staphylococcus epidermidis |

These results suggest that modifications to the piperazine structure can enhance antimicrobial activity, paving the way for further research into derivatives of N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide .

Q & A

What are the recommended synthetic routes for N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide?

Basic

The synthesis typically involves sequential coupling reactions. For example, iodine-substituted derivatives are prepared by introducing halogens into the phenyl group of the 3-aryloxyanilide backbone, followed by purification via column chromatography and solvent extraction . High-performance liquid chromatography (HPLC) is used to confirm purity (e.g., >95% purity with retention times of ~9–12 minutes) . Key intermediates include tert-butyl carbamate-protected amines, which are deprotected under acidic conditions .

How is the purity and structural integrity of this compound assessed?

Basic

Purity is validated using HPLC with UV detection, often achieving >95% purity . Structural confirmation relies on nuclear magnetic resonance (NMR) for functional group analysis and mass spectrometry (MS) for molecular weight verification. For crystalline forms, X-ray diffraction (XRD) or single-crystal studies (e.g., PDB:3UR4) provide atomic-level structural insights .

What is the known mechanism of action of this compound in biochemical assays?

Basic

The compound acts as a small-molecule inhibitor of the MLL1-WDR5 protein-protein interaction. Its N-methylpiperazine group mimics the arginine residue of endogenous MLL1 peptides, inserting into the WDR5 hydrophobic pocket. Biophysical assays (e.g., surface plasmon resonance) show low micromolar binding affinity (IC₅₀ ~39 µM) .

How can researchers resolve contradictions in binding affinity data across different assay conditions?

Advanced

Discrepancies may arise from assay variables (e.g., buffer pH, ionic strength). Orthogonal methods like isothermal titration calorimetry (ITC) and fluorescence polarization (FP) should be cross-referenced . Replicate experiments under standardized conditions (e.g., physiological pH and temperature) are critical. Structural validation via crystallography (e.g., PDB:3UR4) can confirm binding modes despite assay variability .

What computational methods are employed to predict binding modes and guide compound optimization?

Advanced

AutoDock Vina and molecular dynamics (MD) simulations are used to model ligand-receptor interactions . The N-methylpiperazine group’s water-mediated hydrogen bond with Cys261 in WDR5, identified in crystal structures, informs pharmacophore optimization . Comparative analysis of π-π stacking (e.g., with Phe133) guides substitutions to enhance affinity .

What strategies are effective in improving the pharmacokinetic properties of this acrylamide derivative?

Advanced

Structural modifications, such as introducing iodine atoms or optimizing the piperazine moiety, enhance bioavailability. Preclinical studies in rodent models assess absorption and metabolism. Derivatives like YL143 exhibit improved bioavailability (25% in rats) and in vivo antitumor activity . Stability under physiological conditions is tested via accelerated degradation studies using LC-MS .

How can crystallographic data (e.g., PDB:3UR4) inform the design of more potent inhibitors?

Advanced

The crystal structure reveals critical interactions:

- The N-methylpiperazine group occupies the WDR5 hydrophobic tunnel.

- A central phenyl ring engages in π-π stacking with Phe133.

- Ester or acrylamide side chains form hydrogen bonds with Ser91 and Cys261.

Modifications targeting these regions (e.g., bulkier substituents for enhanced van der Waals contacts) can improve potency .

What are the key considerations in designing selectivity assays against related protein targets?

Basic

Use competitive binding assays with recombinant proteins (e.g., WDR5 vs. WD40-repeat homologs). Off-target profiling via kinase panels or thermal shift assays identifies nonspecific interactions. Negative controls (e.g., WDR5 mutants with disrupted binding pockets) validate specificity .

What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

Advanced

Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts. Stability in aqueous buffers is assessed over 24–72 hours to guide formulation strategies .

How can structure-activity relationship (SAR) studies optimize inhibitory activity?

Advanced

Systematic substitutions at the acrylamide, nitro, and piperazine positions are evaluated. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.